{[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine
Description
Properties
CAS No. |
145943-01-7 |
|---|---|
Molecular Formula |
C9H9F4N |
Molecular Weight |
207.17 g/mol |
IUPAC Name |
1-[2-fluoro-4-(trifluoromethyl)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C9H9F4N/c1-14-5-6-2-3-7(4-8(6)10)9(11,12)13/h2-4,14H,5H2,1H3 |
InChI Key |
IHUVWXLABNVSQN-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=C(C=C1)C(F)(F)F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Benzyl Halides
The most direct route involves displacing a benzylic halogen with methylamine. This method leverages the reactivity of 2-fluoro-4-(trifluoromethyl)benzyl chloride (Fig. 1A), synthesized via radical chlorination of 2-fluoro-4-(trifluoromethyl)toluene using sulfuryl chloride (SO₂Cl₂) and azobisisobutyronitrile (AIBN) as a radical initiator.
Procedure :
-
Chlorination :
-
Amination :
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Chlorination | SO₂Cl₂, AIBN, 80°C, 12h | 88% | 95% |
| Amination | Methylamine, THF, 50°C, 6h | 80% | 98% |
Reductive Amination of Benzaldehyde Derivatives
An alternative approach employs reductive amination of 2-fluoro-4-(trifluoromethyl)benzaldehyde with methylamine (Fig. 1B). This method avoids halogenated intermediates but requires careful control of reducing agents.
Procedure :
-
Aldehyde Synthesis :
-
Reductive Amination :
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Oxidation | PCC, CH₂Cl₂, 25°C, 6h | 94% | 97% |
| Reductive Amination | NaBH₃CN, MeOH, 25°C, 24h | 73% | 99% |
Industrial-Scale Production Strategies
Continuous Flow Chlorination
Large-scale synthesis prioritizes safety and efficiency. Continuous flow reactors minimize exothermic risks during chlorination:
Catalytic Hydrogenation for Amine Purification
Crude amine is purified via catalytic hydrogenation to remove residual halides:
-
Result : Purity increases from 90% to 99.5% with <10 ppm chloride.
Comparative Analysis of Methodologies
Yield and Scalability
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High yield (80%), simple setup | Requires toxic SO₂Cl₂ |
| Reductive Amination | Avoids halogens, mild conditions | Lower yield (73%), costly reagents |
Cost Efficiency
| Method | Raw Material Cost (USD/kg) | Energy Consumption (kWh/kg) |
|---|---|---|
| Nucleophilic Substitution | $120 | 85 |
| Reductive Amination | $210 | 45 |
Purification and Characterization
Recrystallization Protocols
Chemical Reactions Analysis
Types of Reactions
{[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various halogenating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce different amine derivatives.
Scientific Research Applications
{[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and stability. These groups can influence the compound’s electronic properties, making it more reactive towards certain biological targets .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The trifluoromethyl group significantly influences molecular weight, lipophilicity, and electronic effects. Key comparisons include:
Table 1: Molecular and Substituent Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|---|
| {[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine | C₉H₉F₄N* | ~195* | 2-F, 4-CF₃ | High lipophilicity; strong electron-withdrawing effects |
| (2-Chloro-4-fluorophenyl)methylamine | C₈H₉ClFN | 173.62 | 2-Cl, 4-F | Moderate lipophilicity; chloro enhances halogen bonding |
| (4-Fluorophenyl)methylamine | C₁₅H₁₃F₄NO | 299.26 | 4-F, 2-OCF₃ | Trifluoromethoxy enhances metabolic stability |
| (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine | C₁₅H₁₅FNO | 260.29 | 4-F, 3-OCH₃, pyridinyl | Methoxy increases electron density; pyridine enhances solubility |
*Calculated based on structural analysis.
- Basicity : Electron-withdrawing groups (e.g., CF₃) lower the amine’s basicity, reducing protonation at physiological pH, which may alter receptor interactions .
Herbicidal Activity
Compounds with 4-(trifluoromethyl)phenyl substituents exhibit moderate herbicidal activity against rape (Brassica napus), as shown in Table 1 of . For example:
Biological Activity
The compound {[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine is a synthetic organic molecule notable for its unique structural features, including a fluorinated aromatic ring and a methylamine functional group. The presence of fluorine and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.
Structural Characteristics
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of multiple fluorine atoms, which significantly influence the compound's biological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The fluorinated groups enhance binding affinity and stability, allowing for increased reactivity with specific proteins. This reactivity is often mediated through:
- Hydrogen Bonding : The presence of fluorine atoms facilitates hydrogen bonding with amino acid residues in target proteins.
- Lipophilicity : Enhanced lipophilicity improves membrane permeability, allowing for better cellular uptake and distribution.
Pharmacological Applications
Research has highlighted several potential pharmacological applications for this compound:
- Antitumor Activity : Compounds with similar structures have demonstrated antitumor properties. For instance, fluorinated analogs have been shown to inhibit the growth of breast cancer cell lines (e.g., MCF-7) without exhibiting typical biphasic dose-response relationships .
- Metabolic Stability : The incorporation of fluorine at strategic positions can enhance metabolic stability, reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes . This characteristic is crucial for maintaining bioavailability in therapeutic applications.
- Enzyme Inhibition : Studies have indicated that compounds with trifluoromethyl groups can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antitumor Properties : A study investigating the effects of fluorinated benzothiazoles revealed that fluorination significantly enhanced cytotoxicity against various cancer cell lines. The study found that compounds structurally related to this compound exhibited improved inhibition rates compared to non-fluorinated counterparts .
- Enzyme Interaction Studies : Molecular docking studies demonstrated that the trifluoromethyl group forms strong interactions with enzyme active sites, leading to increased inhibitory effects on COX-2 and LOX enzymes . This suggests potential applications in anti-inflammatory therapies.
Data Table: Comparative Biological Activity
Q & A
Q. What are the optimal synthetic routes for preparing {[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine, and what factors influence yield and purity?
Methodological Answer: The compound can be synthesized via nucleophilic substitution using 2-fluoro-4-(trifluoromethyl)benzyl chloride and methylamine. Key steps include:
- Reaction Conditions : Conduct the reaction in anhydrous dichloromethane or THF under nitrogen, with a base (e.g., K₂CO₃ or NaOH) to deprotonate methylamine and enhance nucleophilicity .
- Temperature : Maintain 0–5°C during the substitution to minimize side reactions (e.g., over-alkylation).
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.
Q. Factors Affecting Yield :
- Purity of Benzyl Chloride : Impurities in the starting material reduce yield.
- Reaction Time : Prolonged reaction times may lead to decomposition.
- Base Selection : Stronger bases (e.g., NaOH) improve reaction efficiency but may increase byproducts.
Q. Table 1. Synthetic Route Comparison
Q. How can NMR and mass spectrometry confirm the structure and purity of this compound?
Methodological Answer :
- ¹H NMR : Key signals include:
- ¹⁹F NMR : A singlet at δ ~-60 ppm for the CF₃ group and a resonance at δ ~-110 ppm for the fluorine at position 2 .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 238.1 (calculated for C₁₀H₁₀F₄N). Fragmentation peaks at m/z 190 (loss of CH₂NHCH₃) and 119 (CF₃C₆H₃F⁺) confirm the structure .
Q. Table 2. Key Spectroscopic Data
| Technique | Characteristic Signal | Reference |
|---|---|---|
| ¹H NMR | δ 3.2 (s, 3H, CH₃), δ 7.5 (d, 1H, Ar-H) | |
| ¹⁹F NMR | δ -60 (s, CF₃), δ -110 (s, F) | |
| ESI-MS | [M+H]⁺ = 238.1 |
Q. What are the critical physicochemical properties (e.g., solubility, stability) for experimental design?
Methodological Answer :
- Solubility : The compound is lipophilic (logP ~2.8) and dissolves in polar aprotic solvents (e.g., DMSO, DMF) but has limited solubility in water (<0.1 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute in buffer .
- Stability :
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.
- Oxidation : Susceptible to oxidation at the benzylic position; use antioxidants (e.g., BHT) in long-term storage .
Advanced Research Questions
Q. How do steric and electronic effects of the fluorine and trifluoromethyl groups impact reactivity in nucleophilic substitutions?
Methodological Answer :
Q. Experimental Design :
- Compare substitution rates with/without CF₃ using Hammett plots.
- Use DFT calculations to map electron density around the reaction center .
Q. What methodologies are employed to study the compound’s biological activity, and how can contradictory data be resolved?
Methodological Answer :
- Assay Types :
- Enzyme Inhibition : Measure IC₅₀ against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Receptor Binding : Radioligand displacement assays (e.g., for GABAₐ receptors) with [³H]-muscimol .
- Resolving Contradictions :
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
- Assay Conditions : Standardize pH, temperature, and co-solvent (DMSO) concentration across studies .
Q. Table 3. Biological Activity Data
| Assay | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| CYP3A4 Inhibition | Cytochrome P450 | 12.3 µM | |
| GABAₐ Binding | Receptor | 8.7 µM |
Q. How can researchers address discrepancies in reported synthetic yields or reaction outcomes?
Methodological Answer :
- Variable Analysis :
- Catalyst Screening : Test palladium vs. nickel catalysts in reductive amination to optimize yields .
- Solvent Polarity : Compare yields in THF (ε = 7.6) vs. DMF (ε = 36.7) to assess solvent effects .
- Advanced Characterization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
